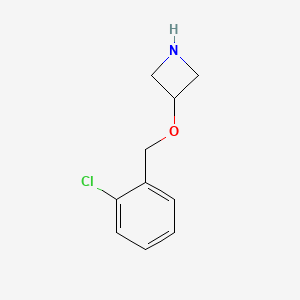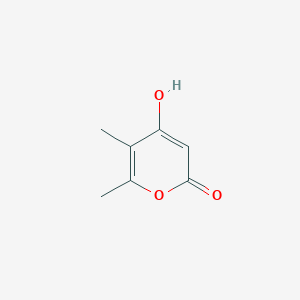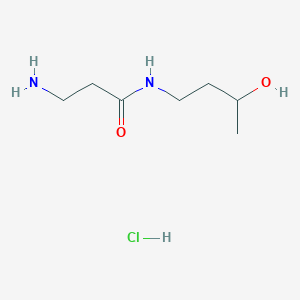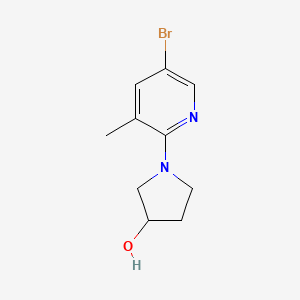
3-((2-Clorobutil)oxi)azetidina
Descripción general
Descripción
3-((2-Chlorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 3-((2-Chlorobenzyl)oxy)azetidine is 1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-((2-Chlorobenzyl)oxy)azetidine is a pale-yellow to yellow-brown liquid . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Ciencia Ambiental
Por último, en la ciencia ambiental, los investigadores estudian la degradación y transformación de la 3-((2-Clorobutil)oxi)azetidina para comprender su impacto ambiental. Esta investigación es crucial para evaluar la seguridad y los efectos ecológicos de los compuestos químicos liberados al medio ambiente.
Cada aplicación mencionada implica procedimientos experimentales en los que se sintetiza o modifica la This compound, seguido de la prueba de su eficacia o propiedades en el campo respectivo. Los resultados de estos experimentos contribuyen al avance del conocimiento científico y las aplicaciones prácticas en diversas industrias .
Mecanismo De Acción
The mechanism of action of 3-CBA is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then cause a reaction that leads to the desired effect. For example, 3-CBA has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-CBA has been found to have a variety of biochemical and physiological effects on the body. For example, it has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the enzyme acetylcholinesterase. Additionally, it has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CBA in lab experiments include its availability, low cost, and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-CBA in lab experiments, such as its toxicity and the fact that it is not soluble in water.
Direcciones Futuras
Future research on 3-CBA could focus on further exploring its mechanism of action, as well as its potential applications in the development of new drugs. Additionally, further research could be conducted on its toxicity and the potential effects of long-term exposure to the compound. Finally, research could be conducted on the potential use of 3-CBA in the synthesis of other organic compounds, as well as its potential use in the treatment of various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXACGSHRDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)

![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)
